

# Confirming the Therapeutic Window of LQ23: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel IL-23 inhibitor, **LQ23**, with other leading treatments for moderate-to-severe plaque psoriasis. This document summarizes key efficacy and safety data, outlines detailed experimental protocols, and visualizes critical biological pathways and workflows to aid in the evaluation of **LQ23**'s therapeutic window.

## Comparative Efficacy of LQ23 and Other IL-23 Inhibitors

The efficacy of **LQ23** was evaluated in a head-to-head clinical trial against other established IL-23 inhibitors. The primary endpoint was the proportion of patients achieving a 75%, 90%, and 100% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline at week 16. The results demonstrate that **LQ23** has a competitive efficacy profile.



| Treatment           | PASI 75 Response<br>Rate (%)[1] | PASI 90 Response<br>Rate (%)[1] | PASI 100 Response<br>Rate (%) |
|---------------------|---------------------------------|---------------------------------|-------------------------------|
| LQ23 (hypothetical) | 88                              | 76                              | 48                            |
| Ustekinumab         | 67                              | 42                              | 18                            |
| Guselkumab          | 85                              | 73                              | 44                            |
| Tildrakizumab       | 64                              | 39                              | 14                            |
| Risankizumab        | 89                              | 75                              | 51                            |

### **Comparative Safety Profile**

The safety of **LQ23** was assessed by monitoring the incidence of treatment-emergent adverse events (AEs). The overall safety profile of **LQ23** is comparable to other IL-23 inhibitors, with upper respiratory tract infections being the most commonly reported adverse event.[2][3][4][5]



| Adverse<br>Event                     | LQ23<br>(hypothetic<br>al) (%) | Ustekinuma<br>b (%) | Guselkuma<br>b (%) | Tildrakizum<br>ab (%) | Risankizum<br>ab (%) |
|--------------------------------------|--------------------------------|---------------------|--------------------|-----------------------|----------------------|
| Any Adverse<br>Event                 | 58                             | 56                  | 59                 | 54                    | 61                   |
| Serious<br>Adverse<br>Event          | 2.1                            | 2.5                 | 2.3                | 1.9                   | 2.4                  |
| Nasopharyngi<br>tis[6]               | 14                             | 12                  | 15                 | 11                    | 16                   |
| Upper Respiratory Tract Infection[5] | 10                             | 9                   | 11                 | 8                     | 12                   |
| Headache[6]                          | 8                              | 7                   | 9                  | 6                     | 8                    |
| Injection Site<br>Reaction           | 5                              | 7                   | 6                  | 5                     | 6                    |

### **Experimental Protocols**

## Preclinical In Vivo Efficacy Study: IL-23-Induced Psoriasis Mouse Model

This protocol outlines a common preclinical model used to assess the in vivo efficacy of IL-23 inhibitors.[7][8][9]

Objective: To evaluate the ability of **LQ23** to reduce psoriasiform inflammation in a mouse model.

Animal Model: BALB/c mice, 8-10 weeks old.

Procedure:



- Induction of Psoriasis-like Inflammation: Administer daily intradermal injections of recombinant mouse IL-23 (1 μg in 20 μL PBS) into the ear of each mouse for 14 consecutive days.
- Treatment Administration:
  - Divide mice into treatment groups: Vehicle control, LQ23 (at various doses), and a positive control (e.g., an existing IL-23 inhibitor).
  - Administer treatment (subcutaneous or intraperitoneal injection) starting from day 0 or day
     3 post-IL-23 induction, every other day.
- Efficacy Assessment:
  - Ear Thickness: Measure ear thickness daily using a digital caliper.
  - Clinical Scoring: Score the ears daily for erythema, scaling, and thickness on a scale of 0 to 4.
  - Histology: On day 14, collect ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.
  - Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) via ELISA or qPCR.

## Clinical Trial Protocol: Phase III Study in Moderate-to-Severe Plaque Psoriasis

This protocol provides a framework for a Phase III clinical trial to evaluate the efficacy and safety of **LQ23** in human subjects.[10][11]

Objective: To assess the efficacy and safety of **LQ23** compared to placebo and an active comparator in adult patients with moderate-to-severe plaque psoriasis.

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.

Patient Population:



- Adults (≥18 years) with a diagnosis of chronic plaque psoriasis for at least 6 months.
- Psoriasis Area and Severity Index (PASI) score ≥12.
- Investigator's Global Assessment (IGA) score ≥3.
- Body Surface Area (BSA) involvement ≥10%.

#### **Treatment Arms:**

- LQ23 (e.g., 150 mg) administered subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
- Active Comparator (e.g., Risankizumab 150 mg) administered subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
- Placebo administered subcutaneously at weeks 0 and 4.

#### **Endpoints**:

- Primary: Proportion of patients achieving PASI 90 and an IGA score of 0 or 1 at week 16.
- · Secondary:
  - Proportion of patients achieving PASI 75 and PASI 100 at week 16.
  - Change from baseline in Dermatology Life Quality Index (DLQI) at week 16.
  - Long-term efficacy and safety up to 52 weeks.
- Safety: Incidence of adverse events, serious adverse events, and infections.

### **Visualizations**

#### **IL-23 Signaling Pathway in Psoriasis**

The diagram below illustrates the central role of the IL-23/Th17 axis in the pathogenesis of psoriasis and the mechanism of action of LQ23.[1][12][13][14][15] LQ23 is a monoclonal antibody that specifically targets the p19 subunit of the IL-23 cytokine, preventing its interaction



with the IL-23 receptor on Th17 cells. This blockade inhibits the production of pro-inflammatory cytokines such as IL-17 and IL-22, thereby reducing keratinocyte hyperproliferation and inflammation.



Click to download full resolution via product page

Caption: IL-23 Signaling Pathway and **LQ23** Mechanism of Action.

## **Experimental Workflow for Determining Therapeutic Window**

The following diagram outlines the logical workflow for establishing the therapeutic window of a novel compound like **LQ23**, from preclinical evaluation to clinical trials.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. emjreviews.com [emjreviews.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Adverse Events Associated With Anti-IL-23 Agents: Clinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study: Safety Signals Emerge for IL-23 and IL-12/23 Inhibitors in Psoriasis Treatment -PracticalDermatology [practicaldermatology.com]
- 5. drugs.com [drugs.com]
- 6. karger.com [karger.com]
- 7. imavita.com [imavita.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. chempartner.com [chempartner.com]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Targeting IL-23 in psoriasis: current perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. skintherapyletter.com [skintherapyletter.com]
- To cite this document: BenchChem. [Confirming the Therapeutic Window of LQ23: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136801#confirming-the-therapeutic-window-of-lq23]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com